LDL Oxidation Inhibition: Cleomiscosin C Outperforms Cleomiscosin A Against HOCl-Mediated ApoB-100 Damage
In a direct comparison under identical assay conditions, Cleomiscosin C demonstrated superior protection of apolipoprotein B-100 (apoB-100) against oxidative modification by hypochlorous acid (HOCl) compared to Cleomiscosin A. While both compounds were active, Cleomiscosin C exhibited a more than two-fold greater potency, with an IC₅₀ value of 3.9 µM compared to 8.1 µM for Cleomiscosin A [1].
| Evidence Dimension | Inhibition of HOCl-induced apoB-100 oxidation |
|---|---|
| Target Compound Data | IC₅₀ = 3.9 µM |
| Comparator Or Baseline | Cleomiscosin A: IC₅₀ = 8.1 µM |
| Quantified Difference | Cleomiscosin C is 2.08-fold more potent (lower IC₅₀) |
| Conditions | Fluorescence analysis; protection of apoB-100 from oxidative modification induced by HOCl [1] |
Why This Matters
This quantitative superiority in a disease-relevant model (LDL oxidation in atherosclerosis) directly informs compound selection for researchers investigating hypochlorous acid-mediated tissue damage, where Cleomiscosin C offers greater potency.
- [1] Jin WY, Thuong PT, Su ND, Min BS, Son KH, Chang HW, Kim HP, Kang SS, Sok DE, Bae KH. Antioxidant activity of cleomiscosins A and C isolated from Acer okamotoanum. Arch Pharm Res. 2007;30(3):275-281. doi:10.1007/BF02977606 View Source
